Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Overview
Description
Ethyl 5-Hydroxy-4-isoxazolecarboxylate is a heterocyclic building block . It’s a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate has been reported from diethyl acetylmalonate . A new method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has also been reported .Molecular Structure Analysis
The molecular formula of Ethyl 5-Hydroxy-4-isoxazolecarboxylate is C7H8NNaO4 . The InChI code is 1S/C6H7NO4/c1-2-10-5(8)4-3-7-11-6(4)9/h3,9H,2H2,1H3 .Physical And Chemical Properties Analysis
The melting point of Ethyl 5-Hydroxy-4-isoxazolecarboxylate is between 160-165 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 5-Hydroxy-4-isoxazolecarboxylate plays a significant role in synthetic chemistry. For instance, it has been utilized in the synthesis of various organic compounds, including those with potential medicinal properties. A study describes the preparation of Ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate, demonstrating its use in creating N-substituted isoxazolone through reactions involving diethyl 2-(4-toluidinocarbothioyl)malonate and hydroxylamine, confirmed by spectroscopy and X-ray crystal structure determination (A. Souldozi et al., 2007).
Biomimetic Synthesis
Research on biomimetic synthesis, aiming to mimic biological processes for creating complex organic molecules, has employed Ethyl 5-Hydroxy-4-isoxazolecarboxylate. One study outlines a high-yielding synthesis route for ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, indicating its significance in constructing molecules like α-cyclopiazonic acid, which has implications for the synthesis of natural products (Vijayalakshmi A. Moorthie et al., 2007).
Novel Drug Candidates and Antimicrobial Activity
Ethyl 5-Hydroxy-4-isoxazolecarboxylate derivatives have been explored for their potential as novel drug candidates and for their antimicrobial properties. For example, derivatives synthesized via environmentally friendly methods have shown significant in vitro anticancer activity against lung cancer cells, highlighting the compound's utility in drug development processes (Krishnappa B Badiger et al., 2022). Additionally, its role in the synthesis of azo dyes with antibacterial and antifungal activities underscores its importance in creating compounds with potential biomedical applications (Anita R. Banpurkar et al., 2018).
Green Chemistry and Catalysis
The compound also finds application in green chemistry, facilitating reactions under environmentally benign conditions. A study showcases the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using visible light in aqueous ethanol, exemplifying the shift towards more sustainable chemical processes (F. Saikh et al., 2013).
Safety And Hazards
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .
properties
IUPAC Name |
ethyl 5-oxo-2H-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-7-11-6(4)9/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYNOAFUGQRIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286312 | |
Record name | Ethyl 5-Hydroxy-4-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Hydroxy-4-isoxazolecarboxylate | |
CAS RN |
500348-26-5 | |
Record name | Ethyl 5-Hydroxy-4-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-hydroxy-1,2-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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